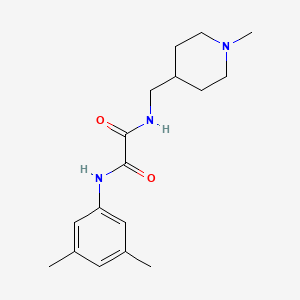

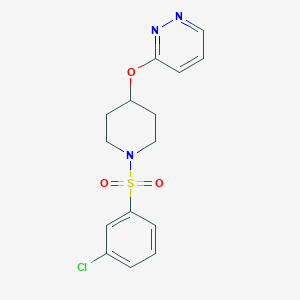

N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Transformations of Related Compounds in Soil

The study of transformations of herbicides in soil is crucial for understanding their environmental impact and degradation pathways. One such compound, N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, undergoes transformation in soil, resulting in products such as 2-(3,5-dichlorophenyl)-4,4-dimethyl-5-methyleneoxazoline and N-(1,1-dimethylacetonyl)-3,5-dichlorobenzamide. These transformations are influenced by soil temperature and type, with higher temperatures accelerating the process. Interestingly, the herbicidal activity of the transformation products is significantly lower than the original compound .

Synthesis of Imidazole-Amine Ligands

The synthesis of imidazole-amine ligands is another area of interest, particularly for creating compounds with variable second-coordination spheres. A versatile reagent, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, has been developed from 1-methyl-2-carboxaldehyde. This reagent is particularly useful for reductive amination reactions, yielding a series of ligands that can be further functionalized with amino acids, Schiff bases, and other amides .

Kinetic Parameters for Oxyacyl Radicals

In the realm of kinetic studies, N,S-Dimethyldithiocarbamyl oxalates have been identified as novel precursors for alkyloxyacyl radicals. These precursors are more suitable for kinetic studies than existing ones, allowing for the determination of accurate rate data for radical cyclization processes .

Novel Synthetic Approaches to Oxalamides

A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, utilizing a classical Meinwald rearrangement and a new rearrangement sequence. This method is operationally simple and high yielding, providing a new pathway for synthesizing anthranilic acid derivatives and oxalamides .

Molecular Structure Analysis of Dichloroacetamides

Extensive spectroscopic investigations have been carried out on N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide. These studies include ab initio and DFT studies to determine structural, thermodynamical, and vibrational characteristics. The influence of methyl groups on the amide group's characteristic frequencies was also examined. The most stable conformer, frontier molecular orbitals energies, and intramolecular electronic interactions were determined, providing insights into the compounds' molecular structures .

Applications De Recherche Scientifique

Catalysis and Synthetic Applications

- Copper-Catalyzed Coupling Reactions : The ligand N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been identified as an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, promoting the formation of internal alkynes with great diversity under mild conditions (Chen et al., 2023).

Pharmacological Research

- Orexin Receptor Antagonism : Studies on compounds with similar structural motifs, such as those targeting orexin receptors, have been conducted to understand their potential in treating sleep disorders and related conditions. For instance, selective antagonism at the orexin-1 receptor (OX1R) has been investigated for its role in binge eating and other compulsive behaviors, suggesting novel pharmacological treatments for these conditions (Piccoli et al., 2012).

Material Science and Optoelectronics

- Nonlinear Optical Properties : The synthesis and characterization of novel compounds with potential nonlinear optical properties have been explored, indicating applications in optoelectronics and materials science. For example, 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones exhibit significant optical limiting behavior, highlighting their utility in developing optical devices (Murthy et al., 2013).

Chemical Transformations and Stability

- Herbicide Transformation : Research on N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide, a compound with a related chemical structure, discusses its transformation in soil and the generation of less active herbicidal products, providing insights into environmental stability and degradation pathways of similar compounds (Yih et al., 1970).

Propriétés

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-[(1-methylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-12-8-13(2)10-15(9-12)19-17(22)16(21)18-11-14-4-6-20(3)7-5-14/h8-10,14H,4-7,11H2,1-3H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSFAXXEICIKBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,5-dimethylphenyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[4-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2511797.png)

![N-(4-methylbenzyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2511799.png)

![{[(3-Bromophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2511807.png)

![1H-Pyrazolo[4,3-c]quinolin-3-amine](/img/structure/B2511808.png)

![(1R,5S)-3-(1H-pyrazol-1-yl)-8-((2,3,5,6-tetramethylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2511813.png)

![3-[(2,5-Dichlorothiophen-3-yl)methylamino]-2,2-difluoropropanoic acid;hydrochloride](/img/structure/B2511816.png)

![2-[3-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}methyl)-1H-1,2,4-triazol-5-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B2511817.png)